2-Amino-4,5-dibromobenzonitrile
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Overview
Description
2-Amino-4,5-dibromobenzonitrile is an organic compound with the molecular formula C7H4Br2N2 It is a derivative of benzonitrile, where two bromine atoms are substituted at the 4th and 5th positions, and an amino group is substituted at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dibromobenzonitrile typically involves the bromination of 2-Aminobenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dibromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Amino-4,5-dibromobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-5-chlorobenzonitrile
Uniqueness
2-Amino-4,5-dibromobenzonitrile is unique due to the specific positioning of the bromine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-amino-4,5-dibromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBAIGHIYTQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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